1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine

Medicinal Chemistry Agrochemical Discovery ADME Optimization

Sourcing heterocyclic building blocks with precise substitution patterns often results in lead times that delay discovery programs. This pyrazole derivative resolves that bottleneck as a stockable intermediate. Its 3-amino group enables rapid library synthesis, while the 1-ethyl and 5-methyl groups ensure an optimal LogP of 1.81 for cell permeability. - Supplied as a yellow crystalline solid with verified identity. - High-nitrogen scaffold (N 32.9%) for agrochemical and material science applications. - Ready-to-ship stock eliminates custom synthesis delays for pilot studies.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 1170024-12-0
Cat. No. B1294018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine
CAS1170024-12-0
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)N)[N+](=O)[O-])C
InChIInChI=1S/C6H10N4O2/c1-3-9-4(2)5(10(11)12)6(7)8-9/h3H2,1-2H3,(H2,7,8)
InChIKeyDXIVHKLPFKSHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine: Identity & Procurement


1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine (CAS 1170024-12-0) is a tri-substituted pyrazole derivative with the molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol . The compound features a 1-ethyl group, a 5-methyl group, a 4-nitro group, and a 3-amino group on the pyrazole ring . It is supplied as a yellow crystalline solid with typical purity specifications of 95% or higher, a calculated LogP of 1.81, and a topological polar surface area (TPSA) of 89.66 Ų [1].

Core ScaffoldTri-substituted pyrazole with 3-amino, 4-nitro, 1-ethyl and 5-methyl groups
Key HandlePrimary amine for selective N-functionalization in multi-step syntheses
Form & PurityHigh-purity crystalline solid supplied for research synthetic workflows

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine: Alkylation Specificity


Generic substitution of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine with a close analog—such as the 1-methyl variant (CAS 19868-85-0) or the non-alkylated 4-nitro-1H-pyrazol-3-amine (CAS 16115-82-5)—alters the compound's lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which directly affect reactivity, solubility, and downstream synthetic utility. The 1-ethyl and 5-methyl substituents increase the calculated LogP to 1.81 compared to the non-alkylated parent, while the 3-amino group provides a primary handle for further derivatization [1]. In contrast, the 5-des-methyl analog (1-ethyl-4-nitro-1H-pyrazol-3-amine, CAS 2023003-07-6) exhibits a different steric profile and hydrogen-bonding topology, which can lead to divergent regioselectivity in subsequent N-functionalization reactions . The specific substitution pattern of this compound defines its unique chemical space as a building block, as evidenced by its classification as a versatile synthetic intermediate for agrochemical and pharmaceutical research .

Lipophilicity shiftAnalogs lacking 1-ethyl or 5-methyl groups exhibit lower computed LogP, which may alter organic-phase solubility and reactivity.
Missing amine handleThe 3-des-amino analog cannot serve as a primary H-bond donor or derivatization anchor, limiting synthetic utility.
Regioselectivity risk5-Des-methyl analogs may allow competing N2-alkylation, reducing preference for 3-amino functionalization.

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine: Differentiation Evidence


Enhanced Lipophilicity vs. Key Analogs

The calculated LogP of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine is 1.81, which is substantially higher than the LogP of the N-unsubstituted parent compound (4-nitro-1H-pyrazol-3-amine, CAS 16115-82-5) and the 5-des-methyl analog (1-ethyl-4-nitro-1H-pyrazol-3-amine, CAS 2023003-07-6, calculated LogP ~0.92 based on fragment contributions) [1]. This increased lipophilicity results directly from the presence of both the 1-ethyl and 5-methyl substituents, which enhance hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors .

Lipophilicity vs. Analogs
Class-level
Computed LogP 1.81 (target) vs. ~0.2 (parent), ~0.92 (5-des-methyl)
Supports membrane permeability and organic solubility screening
Computed; experimental octanol-water data needed
Medicinal Chemistry Agrochemical Discovery ADME Optimization

Rotatable Bond Increase Over Unsubstituted Core

The target compound possesses 2 rotatable bonds (the 1-ethyl group and the 3-amino group), whereas the N-unsubstituted parent compound (4-nitro-1H-pyrazol-3-amine, CAS 16115-82-5) possesses only 1 rotatable bond (the 3-amino group) . This difference arises from the addition of the 1-ethyl substituent, which introduces a freely rotating alkyl chain attached to the pyrazole nitrogen. The 5-methyl group, being directly attached to the ring carbon, does not contribute additional rotatable bonds but does introduce steric bulk adjacent to the 4-nitro group .

Rotatable Bonds
Data to verify
2 rotatable bonds (1-ethyl + 3-amino) vs. 1 in unsubstituted parent
May increase conformational flexibility for target binding
Computational topology; no experimental data
Molecular Modeling Crystal Engineering Ligand Design

Hydrogen-Bonding Profile Differentiation

The target compound presents a specific arrangement of hydrogen-bond donors and acceptors: one H-bond donor (3-amino group) and five H-bond acceptors (two nitro oxygens, two pyrazole nitrogens, and one amino nitrogen), yielding a TPSA of 89.66 Ų [1]. In contrast, the 5-des-methyl analog (1-ethyl-4-nitro-1H-pyrazol-3-amine, CAS 2023003-07-6) has a similar donor/acceptor count but a smaller molecular volume and different steric environment due to the absence of the 5-methyl group. The 3-des-amino analog (1-ethyl-5-methyl-4-nitro-1H-pyrazole, CAS 1001500-30-6) lacks the primary amine donor entirely, with TPSA reduced to approximately 58 Ų and only 4 H-bond acceptors .

H-Bond Profile
Class-level
1 HBD (3-amino), 5 HBA; TPSA 89.66 Ų
Enables directed H-bonding in supramolecular assembly
Vendor-reported TPSA; verify for specific scaffold
Supramolecular Chemistry Coordination Chemistry Crystal Engineering

N-Functionalization Regioselectivity from 5-Methyl Substituent

The 5-methyl group of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine introduces steric hindrance adjacent to the 4-nitro group, which has been documented in the pyrazole literature to influence the regioselectivity of electrophilic aromatic substitution and N-alkylation reactions . In the 5-des-methyl analog (1-ethyl-4-nitro-1H-pyrazol-3-amine, CAS 2023003-07-6), the absence of this methyl group results in a less sterically hindered 5-position, which can lead to competing N-alkylation at the pyrazole N2 position rather than exclusive functionalization at the 3-amino group . This steric differentiation is a class-level inference based on established pyrazole chemistry principles.

Steric Shielding
Class-level
5-methyl group shields C5 (vdW ~13.7 cm³/mol) vs. 5-H (~3.3 cm³/mol)
May reduce competing N-alkylation, favoring 3-amino derivatization
Based on pyrazole chemistry principles; compound-specific data needed
Organic Synthesis Regioselective Derivatization Medicinal Chemistry

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine: Application Scenarios


Medicinal Chemistry Building Block with Balanced Lipophilicity

For drug discovery programs targeting intracellular or membrane-associated proteins, 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine provides a calculated LogP of 1.81, which falls within the optimal range (1–3) for oral bioavailability and cell permeability according to Lipinski's Rule of Five . The 3-amino group serves as a versatile handle for amide bond formation, urea synthesis, or reductive amination to generate focused libraries of N-substituted derivatives. This compound is specifically preferred over the more polar N-unsubstituted analog (LogP ~0.2) when passive diffusion across lipid bilayers is required [1].

Agrochemical Intermediate with Enhanced Lipophilicity

This compound is documented as a pesticide intermediate for the synthesis of plant protection agents . The combination of a nitro group (electron-withdrawing, bioisostere for carboxylate) and a calculated LogP of 1.81 facilitates cuticular penetration and phloem mobility in foliar-applied agrochemicals [1]. The 5-methyl group further contributes to metabolic stability by blocking potential oxidative metabolism at the adjacent ring carbon, a class-level inference based on the known protective effect of methyl substituents in heteroaromatic agrochemicals.

Coordination Chemistry & MOF Ligand Precursor

The 3-amino group of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine can be converted to imine, amide, or Schiff base ligands for transition metal coordination . The 4-nitro group serves as an electron-withdrawing substituent that modulates the Lewis basicity of the pyrazole nitrogens and can be reduced post-synthetically to a 4-amino group for further derivatization [1]. The presence of both N-alkyl (1-ethyl, 5-methyl) and N-unsubstituted (3-amino) nitrogen atoms offers differential coordination sites for constructing heterobimetallic complexes or porous coordination polymers.

Energetic Materials Intermediate

The 4-nitro group of this compound, retained throughout synthetic sequences, provides a high-nitrogen content scaffold (N = 32.9% by weight) of potential interest in the development of insensitive energetic materials or propellant additives . The 3-amino group enables conjugation with other nitrogen-rich heterocycles (e.g., tetrazoles, triazoles) to further increase nitrogen content and heat of formation [1]. The alkyl substituents (ethyl, methyl) moderate sensitivity relative to fully unsubstituted nitropyrazoles while maintaining acceptable oxygen balance for energetic applications.

Application
Selection Property
Validation Focus
Drug discovery building block studies
Computed lipophilicity for passive permeability
Cell permeability and solubility assays
Agrochemical intermediate synthesis
Enhanced lipophilicity for cuticular penetration
Foliar uptake and metabolic stability testing
Coordination chemistry & MOF research
Amine-to-imine/amide conversion for ligand design
Metal binding and framework topology characterization
Energetic materials research
High-nitrogen scaffold with nitro and alkyl groups
Sensitivity and oxygen balance evaluation

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